An In-depth Technical Guide to 4-Hydroxyphenylacetone: Chemical Properties and Structure
An In-depth Technical Guide to 4-Hydroxyphenylacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Hydroxyphenylacetone. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of its role in metabolic pathways and general experimental workflows.
Chemical Properties
4-Hydroxyphenylacetone, also known as p-hydroxyphenylacetone, is a phenolic ketone that presents as a light yellow liquid or solid.[1] It is recognized as an important intermediate in the synthesis of various pharmaceuticals.[2]
Physicochemical Data
The key quantitative chemical properties of 4-Hydroxyphenylacetone are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-hydroxyphenyl)propan-2-one | [3] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| CAS Number | 770-39-8 | [3] |
| Melting Point | 38-42 °C | [2] |
| Boiling Point | 177 °C at 11 mmHg | [1] |
| Predicted pKa | 9.86 ± 0.15 | [4] |
| Appearance | Light yellow liquid to solid | [1] |
| Solubility | Soluble in alcohol and ether; low solubility in water. | [5] |
Structural Information
The structure of 4-Hydroxyphenylacetone consists of a phenyl ring substituted with a hydroxyl group at the para position and an acetone (B3395972) group.
| Identifier | Value | Source(s) |
| SMILES | CC(=O)CC1=CC=C(C=C1)O | [3] |
| InChI | InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 | [3] |
| InChIKey | VWMVAQHMFFZQGD-UHFFFAOYSA-N | [3] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of 4-Hydroxyphenylacetone.
Synthesis
A common method for the synthesis of 1-(4-hydroxyphenyl)propan-2-one involves the deprotection of a protected precursor. A representative protocol is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-benzyloxyphenyl)propan-2-one in acetonitrile.
-
Addition of Reagents: To this solution, add sodium iodide and chlorotrimethylsilane (B32843) with vigorous stirring at 50°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture and quench with methanol.
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash the organic phase with a saturated sodium thiosulfate (B1220275) solution.
-
Extraction: Extract the ethereal solution with a 10% (w/v) sodium hydroxide (B78521) solution. Acidify the aqueous phase and extract with dichloromethane.
-
Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(4-hydroxyphenyl)propan-2-one as an oil.[6]
Purification
Purification of the crude product can be achieved through recrystallization or column chromatography.
Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water, or an ethanol/water mixture).[7]
-
Dissolution: Dissolve the crude 4-Hydroxyphenylacetone in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.[9]
-
Drying: Dry the purified crystals under vacuum.[9]
Column Chromatography Protocol:
-
Stationary Phase and Eluent Selection: Select an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) based on TLC analysis.[8]
-
Column Packing: Prepare a slurry of the stationary phase in the eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.[8]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 4-Hydroxyphenylacetone.
Characterization
The structure and purity of the synthesized 4-Hydroxyphenylacetone can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a deuterated solvent (e.g., CDCl₃). For a solid sample, use approximately 40-50 mg in 1.5 mL of solvent. For a liquid, use about 3 drops in the same amount of solvent.[10]
-
¹H NMR Spectroscopy: A typical ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.[1]
-
¹³C NMR Spectroscopy: A typical ¹³C NMR spectrum is acquired on a 100 or 125 MHz spectrometer, often with proton decoupling to simplify the spectrum.[1]
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or the mull technique can be used. In the mull technique, a small amount of the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two IR-transparent plates.[11] For liquid samples, a thin film can be prepared between two salt plates. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is also a common method that requires minimal sample preparation.[12]
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A characteristic peak for the carbonyl (C=O) stretch is expected around 1706 cm⁻¹.[13]
Mass Spectrometry (MS):
-
Ionization Method: Depending on the volatility and thermal stability of the compound, various ionization techniques can be employed. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used for less stable molecules to obtain the molecular ion peak with minimal fragmentation.[14][15][16]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are analyzed to confirm the molecular weight and deduce structural information.
Mandatory Visualizations
Signaling Pathway: Amphetamine Metabolism
4-Hydroxyphenylacetone is a known metabolite of amphetamine in humans.[3] The following diagram illustrates the metabolic pathway leading to its formation.
Experimental Workflow: Synthesis and Characterization
The general workflow for the synthesis and characterization of an organic compound like 4-Hydroxyphenylacetone is depicted below.
References
- 1. rsc.org [rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. chembk.com [chembk.com]
- 6. 4-Hydroxyphenylacetone synthesis - chemicalbook [chemicalbook.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mazams.weebly.com [mazams.weebly.com]
- 15. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
